3,4-Dimethylpent-3-enoic acid
Overview
Description
Synthesis Analysis
- Synthesis Process : The synthesis of compounds similar to 3,4-Dimethylpent-3-enoic acid often involves condensation reactions. For instance, a related compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into the molecular arrangement, showing stability due to hydrogen bonds (Kumar et al., 2017).
Chemical Reactions and Properties
- Chemical Reactivity : Compounds similar to 3,4-Dimethylpent-3-enoic acid participate in various chemical reactions. For example, 3-Aroylprop-2-enoic acid derivatives undergo reactions with different chemical entities, forming a variety of compounds (Youssef et al., 2004).
Physical Properties Analysis
- Thermal Properties : The thermal behavior of similar compounds, like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, can be analyzed using techniques like TG-DTA, providing valuable information on stability and decomposition temperatures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Chemical Properties Analysis
- Electronic Properties : Ultraviolet–visible absorption spectroscopy can be used to analyze the electronic properties of compounds like 3,4-Dimethylpent-3-enoic acid, as done for related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Scientific Research Applications
Electrochemical Processes : Brettle and Cox (1969) investigated the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to the formation of several products including 3,4-dimethoxy-2,4-dimethylpent-1-ene, a compound closely related to 3,4-Dimethylpent-3-enoic acid. Their study provides insights into the mechanistic rationalizations for these products, some of which arise from unprecedented electrochemical processes (Brettle & Cox, 1969).
Molecular Mimicry and Conformational Analysis : Gardner, Liang, and Gellman (1999) reported the synthesis and conformational analysis of molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA). This study focuses on how this amino acid acts as a mimic for glycylglycine, with potential implications in understanding protein folding and design (Gardner, Liang, & Gellman, 1999).
Synthesis Methods : Ragoussis and Valentine Ragoussis (1998) developed a method for preparing (E)-Alk-3-enoic acids, which includes 3,4-Dimethylpent-3-enoic acid, by a modified Knoevenagel condensation. This method achieved high yield and stereoselectivity, showcasing an efficient approach for synthesizing these compounds (Ragoussis & Valentine Ragoussis, 1998).
Decarboxylation Studies : Bigley and Thurman (1966) measured the rates of decarboxylation of a compound structurally similar to 3,4-Dimethylpent-3-enoic acid, providing insights into the reaction kinetics and thermodynamics of this class of compounds (Bigley & Thurman, 1966).
Heterocyclic Synthesis : Youssef et al. (2004) explored the utility of 3-Aroylprop-2-enoic acid in heterocyclic synthesis. This research contributes to the understanding of how compounds like 3,4-Dimethylpent-3-enoic acid can be utilized in the synthesis of heterocyclic structures, which are important in pharmaceutical chemistry (Youssef et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethylpent-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpent-3-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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